Compared to other phosphoramidite reagents, MTPA offers several advantages:
Oligonucleotides synthesized using MTPA have numerous applications in scientific research, including:
Methyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C₁₃H₃₁N₂OP and a molecular weight of 262.37 g/mol. It is classified under phosphorodiamidites, which are crucial in the field of nucleic acid synthesis. This compound features a methyl group attached to a phosphorodiamidite backbone, which enhances its reactivity and utility in biochemical applications, particularly in the synthesis of oligonucleotides and other nucleic acid derivatives .
Methyl tetraisopropylphosphorodiamidite is primarily used as a reagent in the synthesis of oligonucleotides. It undergoes coupling reactions with nucleosides to form phosphodiester linkages, which are essential for constructing DNA and RNA sequences. The presence of the tetraisopropyl groups provides steric hindrance that can influence the reactivity and selectivity during these coupling reactions. Additionally, this compound can participate in hydrolysis reactions under certain conditions, leading to the formation of phosphoric acid derivatives .
While methyl tetraisopropylphosphorodiamidite itself may not exhibit direct biological activity, its derivatives play significant roles in molecular biology research. For instance, oligonucleotides synthesized using this compound can be employed in various applications such as gene expression studies, antisense therapy, and as probes in hybridization assays. The effectiveness of these applications often hinges on the purity and quality of the oligonucleotides synthesized from methyl tetraisopropylphosphorodiamidite .
The synthesis of methyl tetraisopropylphosphorodiamidite typically involves the following steps:
This method allows for efficient production while maintaining the integrity of the reactive functional groups necessary for oligonucleotide synthesis .
Methyl tetraisopropylphosphorodiamidite has several key applications:
Research into the interactions of methyl tetraisopropylphosphorodiamidite focuses on its coupling efficiency with different nucleosides and its stability under various reaction conditions. Studies have shown that the steric effects imparted by the isopropyl groups enhance its coupling efficiency compared to other phosphoramidites. Additionally, its behavior in aqueous environments has been investigated to optimize conditions for oligonucleotide synthesis .
Methyl tetraisopropylphosphorodiamidite belongs to a class of compounds known as phosphoramidites, which are widely used in synthetic organic chemistry and molecular biology. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl phosphoramidite | C₅H₁₅N₂OP | Simpler structure; less steric hindrance |
2-Cyanoethyl N,N,N′-triisopropylphosphorodiamidite | C₁₃H₃₁N₂O₂P | Contains a cyanoethyl group; used for similar applications |
N,N-Diisopropylaminoethyl phosphoramidite | C₉H₁₉N₂OP | Different alkyl substituents; varying reactivity |
Uniqueness: Methyl tetraisopropylphosphorodiamidite stands out due to its specific steric configuration provided by the four isopropyl groups, which enhances its performance in oligonucleotide synthesis compared to simpler phosphoramidites. This steric hindrance helps improve selectivity and yield during
The development of methyl tetraisopropylphosphorodiamidite is deeply rooted in the broader history of organophosphorus chemistry, which began in the early 19th century with fundamental discoveries in phosphorus-containing compounds. The foundational work in organophosphorus chemistry can be traced to 1820, when Jean Louis Lassaigne reacted ethanol with phosphoric acid to obtain triethylphosphate, marking the beginning of systematic organophosphorus compound synthesis. This early work established the principles that would later guide the development of more sophisticated phosphorus-containing reagents.
The evolution of organophosphorus chemistry accelerated significantly in the mid-19th century with key discoveries by prominent chemists. Phosphorus oxychloride was first obtained and described by Wurtz in 1847, with the synthesis reaction carried out by adding water to phosphorus pentachloride. The French chemists Gay-Lussac and Thénard made crucial contributions by discovering phosphorus trichloride through direct reaction of chlorine with phosphorus, while Davy described phosphorus pentachloride at the end of 1808, though the correct composition was not established until Dulong correctly identified it as phosphorus pentachloride in 1816.
These early discoveries in organophosphorus chemistry laid the groundwork for the development of phosphorus compounds with biological applications. The mechanistic understanding of organophosphorus compounds advanced significantly through the study of their interactions with biological systems, particularly through the work on acetylcholinesterase inhibition discovered in the 1930s. German scientists noted the parasympathomimetic effects of organophosphorus compounds and found that atropine could serve as an antidote, establishing the foundation for understanding phosphorus-based biochemical interactions.
The transition from simple organophosphorus compounds to sophisticated reagents for nucleic acid synthesis occurred gradually throughout the 20th century. The development of methyl tetraisopropylphosphorodiamidite specifically emerged from research efforts to create more efficient and stable phosphitylating reagents. This compound represents a refinement of earlier phosphoramidite chemistry, incorporating lessons learned from decades of organophosphorus compound development while addressing the specific requirements of nucleic acid synthesis applications.
Methyl tetraisopropylphosphorodiamidite exhibits a distinctive molecular architecture that directly influences its effectiveness in nucleic acid synthesis applications. The compound features a central phosphorus atom bonded to a methyl group via an oxygen bridge, creating a methoxyphosphine core structure. The phosphorus center is further substituted with two diisopropylamino groups, providing the characteristic tetraisopropyl substitution pattern that gives the compound its name and unique reactivity profile.
The structural arrangement of methyl tetraisopropylphosphorodiamidite can be represented by the Simplified Molecular Input Line Entry System string: COP(N(C(C)C)C(C)C)N(C(C)C)C(C)C, which clearly delineates the connectivity between the methoxy group and the bis(diisopropylamino) substituents. This molecular architecture creates a compound with specific steric and electronic properties that are crucial for its function as a phosphitylating reagent. The bulky isopropyl groups provide steric hindrance that influences both the stability of the compound during storage and its reactivity during coupling reactions with nucleoside substrates.
The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3, which provides a standardized representation of its molecular structure. This structural information reveals the tetrahedral geometry around the phosphorus center, with the methoxy group occupying one coordination site and the two diisopropylamino groups providing additional substitution.
The physical properties of methyl tetraisopropylphosphorodiamidite reflect its structural characteristics and influence its practical applications. The compound exhibits a boiling point of 74-75 degrees Celsius at 0.45 millimeters of mercury pressure, indicating relatively low volatility under standard conditions. Its density of 0.915 grams per milliliter at 25 degrees Celsius and refractive index of 1.461 provide additional physical characterization data that are important for handling and quality control purposes.
The structural design of methyl tetraisopropylphosphorodiamidite reflects specific optimization for nucleic acid synthesis applications. The methoxy group provides a suitable leaving group during phosphitylation reactions, while the diisopropylamino substituents offer the appropriate balance between stability and reactivity. This structural arrangement allows the compound to function effectively as a phosphitylating reagent while maintaining sufficient stability for practical use in automated synthesis equipment.
Methyl tetraisopropylphosphorodiamidite plays a crucial role in contemporary oligonucleotide synthesis through its function as a specialized phosphitylating reagent. The compound serves as a key intermediate in the preparation of nucleoside phosphoramidites, which are the fundamental building blocks used in automated deoxyribonucleic acid and ribonucleic acid synthesis. This application represents a direct extension of the phosphoramidite methodology pioneered by Marvin Caruthers and his colleagues in the early 1980s, which revolutionized the field of synthetic nucleic acid chemistry.
The phosphoramidite method of oligonucleotide synthesis, in which methyl tetraisopropylphosphorodiamidite participates, proceeds through a well-characterized four-step synthetic cycle. The process begins with the removal of the 5'-dimethoxytrityl protecting group from the growing oligonucleotide chain using trichloroacetic acid in dichloromethane. Subsequently, the activated phosphoramidite monomer, prepared using methyl tetraisopropylphosphorodiamidite, couples with the free 5'-hydroxyl group in the presence of tetrazole as an activator. This coupling reaction forms a phosphite triester linkage that is then oxidized using aqueous iodine to generate the final phosphate linkage characteristic of natural nucleic acids.
The synthetic utility of methyl tetraisopropylphosphorodiamidite extends beyond simple oligonucleotide synthesis to encompass the preparation of various modified nucleic acid analogs. Research has demonstrated its effectiveness in synthesizing fluorescent-labeled phosphoramidites, where the compound enables the incorporation of pyrene-based fluorescent labels into oligonucleotide sequences with yields approaching 90 percent. This application illustrates the versatility of the reagent in accommodating diverse chemical modifications while maintaining high coupling efficiencies.
In automated synthesis applications, methyl tetraisopropylphosphorodiamidite offers significant advantages over alternative phosphitylating reagents. The compound demonstrates superior stability compared to more traditional reagents such as 2-cyanoethyl N,N-diisopropylchlorophosphorodiamidite, making it particularly suitable for large-scale commercial applications. This enhanced stability translates to improved shelf life and reduced degradation during storage, which are critical factors in industrial oligonucleotide production.
The preparation of deoxyribonucleoside phosphoramidites using methyl tetraisopropylphosphorodiamidite has been successfully demonstrated in practical synthesis protocols. Research has shown that deoxyribonucleoside phosphoramidites can be prepared in situ from 5'-O,N-protected deoxyribonucleosides and methyl tetraisopropylphosphorodiamidite using tetrazole as a catalyst. The resulting solutions can be applied directly to automatic solid-phase synthesis equipment, achieving dimethoxytrityl efficiencies per cycle ranging from 98.0 to 99.3 percent for oligonucleotides containing 16 to 25 bases.
The integration of methyl tetraisopropylphosphorodiamidite into modern synthesis workflows has contributed to the advancement of therapeutic oligonucleotide development. The compound's role in preparing high-purity phosphoramidite building blocks is particularly important for pharmaceutical applications, where stringent quality standards must be maintained throughout the synthesis process. The cost-effective synthesis of high-purity reagents using methyl tetraisopropylphosphorodiamidite has been demonstrated on commercial scales, supporting the production of oligonucleotide therapeutics at metric ton quantities while meeting rigorous purity specifications.
Contemporary research continues to explore new applications for methyl tetraisopropylphosphorodiamidite in oligonucleotide synthesis. Recent developments have focused on on-demand synthesis approaches, where phosphoramidites are generated directly from their corresponding alcohols using flow chemistry techniques. These methods aim to address the inherent instability of phosphoramidites by generating them immediately before use, potentially eliminating the need for long-term storage and improving overall synthesis efficiency. Such innovations represent the continued evolution of nucleic acid synthesis methodology, building upon the fundamental chemistry enabled by reagents like methyl tetraisopropylphosphorodiamidite.
The molecular architecture of methyl tetraisopropylphosphorodiamidite is characterized by a central trivalent phosphorus atom coordinated to three distinct substituent groups. The compound possesses the molecular formula C₁₃H₃₁N₂OP with a molecular weight of 262.37 grams per mole [1] [3] [4]. The structural framework consists of a phosphorus center bonded to a methoxy group and two diisopropylamino substituents, creating the systematic name bis(diisopropylamino)methoxyphosphine [1] [4].
The compound exhibits a tetrahedral geometry around the phosphorus center, which is characteristic of trivalent phosphorus compounds [5] [6]. Each phosphorus atom in phosphorodiamidites adopts a specific hybridization state that influences the overall molecular geometry and electronic distribution [7] [8]. The stereochemical arrangement involves four electron domains around the phosphorus atom, resulting in bond angles that deviate from the ideal tetrahedral angle due to the different electronic properties of the substituents [6].
The stereoelectronic features are particularly important in understanding the compound's reactivity patterns. The phosphorus center contains a lone pair of electrons that can participate in coordination chemistry or nucleophilic reactions [5] [9]. The presence of both nitrogen and oxygen atoms bonded to phosphorus creates a unique electronic environment where electron density distribution is influenced by the electronegativity differences between these heteroatoms [9] [10].
The isopropyl groups attached to the nitrogen atoms provide significant steric bulk, which influences the compound's reactivity and selectivity in chemical transformations [11] [12]. These bulky substituents create an extended interaction surface that can participate in various intermolecular interactions, including van der Waals forces and steric hindrance effects [11].
Trivalent phosphorus compounds exhibit distinctive coordination chemistry characteristics that differentiate them from their pentavalent counterparts [13] [14] [5]. The coordination behavior of methyl tetraisopropylphosphorodiamidite is governed by the availability of the lone pair electrons on the phosphorus atom, which can act as a Lewis base in coordination complexes [5] [15].
The phosphorus-nitrogen bonds in the compound exhibit partial double-bond character due to π-donation from nitrogen lone pairs to vacant d-orbitals on phosphorus [14] [11] [16]. This π-bonding component strengthens the phosphorus-nitrogen bonds and influences the overall stability of the molecule [16] [17]. The extent of π-donation depends on the electronic properties of the substituents and the geometric arrangement around the phosphorus center [11] [16].
The coordination chemistry is further influenced by the presence of the methoxy group, which provides additional electron density to the phosphorus center through the oxygen lone pairs [14] [18]. This electronic contribution affects the basicity of the phosphorus atom and its ability to coordinate with metal centers or participate in other Lewis acid-base interactions [14] [15].
Research has demonstrated that phosphorodiamidites can form stable complexes with various transition metals, where the phosphorus atom acts as a σ-donor ligand [11] [15]. The coordination typically occurs through the phosphorus lone pair, although the nitrogen atoms can also participate in coordination under specific conditions [19] [15]. The resulting metal complexes often exhibit enhanced stability due to the synergistic effect of σ-donation from phosphorus and potential π-back-bonding interactions [11] [15].
The trivalent phosphorus center in methyl tetraisopropylphosphorodiamidite can undergo oxidation reactions to form pentavalent phosphorus species [14] [20]. This oxidation process typically involves the addition of oxygen, sulfur, or other electronegative elements to the phosphorus center, resulting in a change from trigonal pyramidal to tetrahedral geometry [20] [21].
The solubility characteristics of methyl tetraisopropylphosphorodiamidite in various organic solvents are crucial for its practical applications in synthetic chemistry [22] [23] [24]. The compound demonstrates excellent solubility in a wide range of organic solvents, which is attributed to its predominantly hydrocarbon framework and the presence of multiple isopropyl groups [23] [24].
Acetonitrile represents one of the most important solvents for phosphorodiamidite applications, particularly in oligonucleotide synthesis where it serves as the standard solvent medium [22]. The high solubility in acetonitrile is attributed to the dipolar aprotic nature of the solvent, which effectively solvates the polar phosphorus-nitrogen and phosphorus-oxygen bonds while accommodating the nonpolar isopropyl substituents [22] [23].
Dichloromethane provides another excellent solvent option, particularly for more lipophilic applications [22] [23] [24]. The solubility in dichloromethane is enhanced by the favorable interaction between the halogenated solvent and the electron-rich phosphorus center [23] [24]. This solvent is often preferred when working with phosphoramidites that contain fatty acid or other highly lipophilic modifications [22].
Dimethylformamide and dimethyl sulfoxide also serve as suitable solvents for the compound [23] [24]. These polar aprotic solvents provide strong solvation through dipole-dipole interactions and can effectively dissolve the compound even at elevated concentrations [23] [24]. The high boiling points of these solvents make them particularly useful for reactions requiring elevated temperatures [24].
The compound also demonstrates solubility in less polar solvents such as acetone and toluene [24]. This broad solubility range reflects the amphiphilic nature of the molecule, with polar phosphorus-heteroatom bonds and nonpolar alkyl substituents providing compatibility with solvents of varying polarity [24] [25].
Water reactivity presents a significant consideration for handling and storage of the compound [26]. Methyl tetraisopropylphosphorodiamidite reacts violently with water, which is characteristic of many phosphorodiamidite compounds due to the susceptibility of the phosphorus-nitrogen bonds to hydrolysis [26]. This moisture sensitivity requires careful handling under anhydrous conditions and appropriate storage protocols [26].
The thermal stability of methyl tetraisopropylphosphorodiamidite is an important consideration for its practical applications and safety protocols [27] [20] [21]. While specific thermal decomposition data for this compound are limited in the literature, the thermal behavior can be predicted based on structural analysis and comparison with related phosphorus compounds [27] [20] [21].
Thermal degradation studies of organophosphorus compounds reveal that the stability is strongly dependent on the level of oxygenation at the phosphorus center [20] [21]. Compounds with lower oxygenation levels, such as phosphorodiamidites, generally exhibit different thermal behavior compared to highly oxygenated phosphates [20] [21]. The initial thermal degradation process typically involves elimination reactions that lead to the formation of phosphorus acids and organic fragments [20] [21].
For phosphorodiamidite compounds, the degradation mechanism is expected to proceed through elimination of the methoxy group or cleavage of phosphorus-nitrogen bonds [27] [20]. The presence of multiple isopropyl groups provides additional degradation pathways through β-elimination reactions, which can occur at relatively moderate temperatures [20] [21]. These elimination processes generate volatile alkene products and leave behind phosphorus-containing residues [20] [21].
The thermal stability is influenced by the steric bulk of the isopropyl substituents, which can either stabilize the molecule by preventing intermolecular interactions or destabilize it by creating strain in the molecular framework [27] [20]. The bulky substituents may also provide kinetic stabilization by hindering the approach of reactive species that could initiate decomposition reactions [20].
Comparative studies with related phosphorus compounds suggest that phosphorodiamidites may exhibit intermediate thermal stability between alkyl phosphates and phosphonates [20] [21]. Alkyl phosphates typically show degradation onset temperatures around 156°C, while phosphonates and phosphinates demonstrate higher stability with onset temperatures of 323-338°C [20] [21]. The expected thermal behavior of methyl tetraisopropylphosphorodiamidite would likely fall within this range, depending on the specific degradation pathway [20] [21].
The degradation products from thermal decomposition may include phosphoric acid derivatives, isopropyl alcohol, propene, and various nitrogen-containing fragments [20] [21]. The formation of these products depends on the temperature, atmosphere, and heating rate employed during the thermal treatment [20] [21]. Understanding these degradation pathways is crucial for developing appropriate safety protocols and handling procedures for industrial applications [27].
Recent thermal stability studies of phosphoramidites used in oligonucleotide synthesis have revealed significant variations in thermal behavior among different compounds [27]. Some phosphoramidites demonstrate excellent stability at elevated temperatures, while others exhibit rapid degradation with significant energy release [27]. These findings emphasize the importance of individual thermal characterization for each phosphorodiamidite compound [27].
The thermal analysis techniques employed for characterizing these compounds typically include differential scanning calorimetry and thermogravimetric analysis [27] [20]. These methods provide information about the onset temperature of decomposition, the total energy released during degradation, and the nature of the degradation products [27] [20]. Such data are essential for assessing the safety implications of handling and processing these compounds at elevated temperatures [27].
Table 1: Physicochemical Properties of Methyl Tetraisopropylphosphorodiamidite
Property | Value | Reference |
---|---|---|
Chemical Name | Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite | [1] [3] [4] |
CAS Number | 92611-10-4 | [1] [3] [4] |
Molecular Formula | C₁₃H₃₁N₂OP | [1] [3] [4] |
Molecular Weight (g/mol) | 262.37 | [1] [3] [4] |
Physical State | Liquid | [1] [3] |
Density (g/mL at 25°C) | 0.915 | [1] [3] [28] |
Boiling Point (°C) | 74-75 (at 0.45 mmHg) | [1] [3] [28] |
Refractive Index (n₂₀/D) | 1.461 | [1] [3] [28] |
Flash Point (°C) | 87 (closed cup) | [1] [3] [28] |
Predicted pKa | 7.49±0.70 | [29] [25] |
Table 2: Thermal Stability Comparison of Phosphorus Compounds
Compound Type | Degradation Onset Temperature (°C) | Degradation Mechanism | Reference |
---|---|---|---|
Alkyl Phosphates | 156 | Rapid elimination of phosphorus acid | [20] [21] |
Aryl Phosphates | 289 | Elimination at higher temperature | [20] [21] |
Phosphonates | 323 | Slow elimination, high temperature | [20] [21] |
Phosphinates | 338 | Slow elimination, high temperature | [20] [21] |
Phosphoramidites (general) | Variable | Variable thermal profiles | [27] |
Table 3: Solubility Profile of Methyl Tetraisopropylphosphorodiamidite
Solvent | Solubility | Application/Notes | Reference |
---|---|---|---|
Acetonitrile | Soluble | Common solvent for DNA synthesis | [22] [23] |
Dichloromethane | Soluble | Used for lipophilic phosphoramidites | [22] [23] [24] |
Dimethylformamide | Soluble | General organic solvent | [23] [24] |
Dimethyl sulfoxide | Soluble | General organic solvent | [23] [24] |
Acetone | Soluble | General organic solvent | [24] |
Toluene | Soluble | General organic solvent | [24] |
Water | Reacts violently | Moisture sensitive compound | [26] |
Irritant